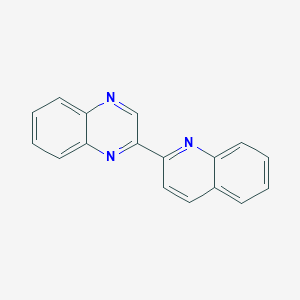
2-(Quinolin-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-yl)quinoxaline is a heterocyclic compound that features a quinoline moiety fused with a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)quinoxaline typically involves the condensation of quinoline derivatives with quinoxaline precursors. One common method includes the reaction of 2-chloroquinoline with 2-aminobenzene-1,4-diamine under reflux conditions in the presence of a suitable solvent such as ethanol . Another approach involves the cyclization of 2-(quinolin-2-yl)anilines via ring-opening/cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
2-(Quinolin-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)quinoxaline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Quinoxaline: A benzopyrazine derivative with significant biological activities.
Quinazoline: Another heterocyclic compound with structural similarities and diverse pharmacological properties.
Uniqueness: 2-(Quinolin-2-yl)quinoxaline stands out due to its dual quinoline and quinoxaline moieties, which confer unique electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Properties
CAS No. |
91888-70-9 |
|---|---|
Molecular Formula |
C17H11N3 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-quinolin-2-ylquinoxaline |
InChI |
InChI=1S/C17H11N3/c1-2-6-13-12(5-1)9-10-16(19-13)17-11-18-14-7-3-4-8-15(14)20-17/h1-11H |
InChI Key |
ZYDYHIZMUJNGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


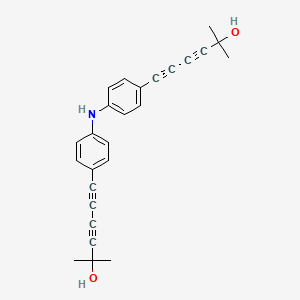

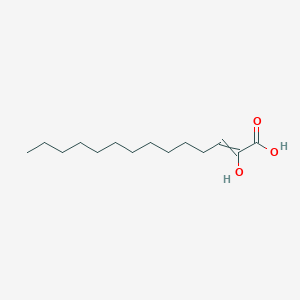

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
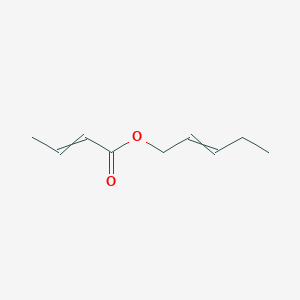
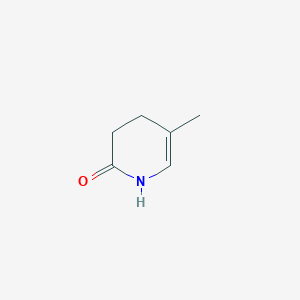
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

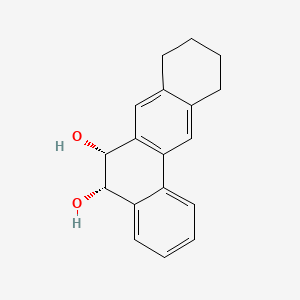
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
